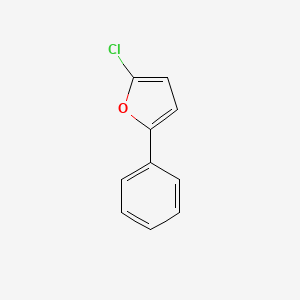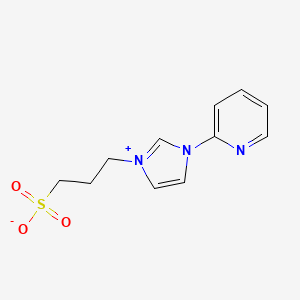
1-(pyridin-2-yl)-3-(3-sulfonatopropyl)-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. The resulting intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the imidazolium ion to imidazole, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The pyridine and imidazole rings can bind to metal ions, influencing enzymatic activities and cellular processes. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
- 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
Compared to similar compounds, 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate stands out due to its unique combination of a pyridine ring, an imidazole ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-(3-pyridin-2-ylimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H13N3O3S/c15-18(16,17)9-3-6-13-7-8-14(10-13)11-4-1-2-5-12-11/h1-2,4-5,7-8,10H,3,6,9H2 |
InChI Key |
MQOOHFKYRYCFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C[N+](=C2)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



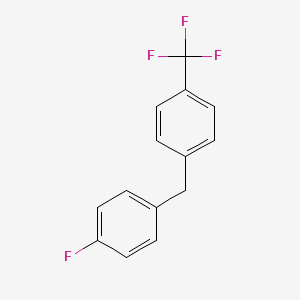
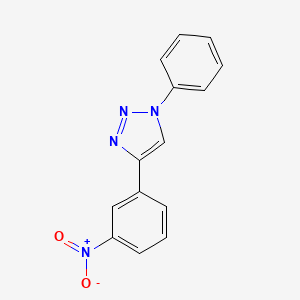

![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
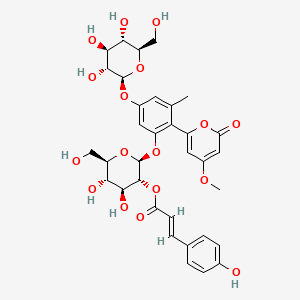


![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
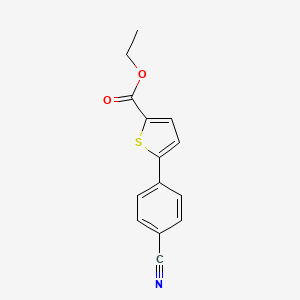

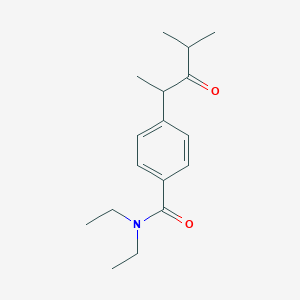
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
